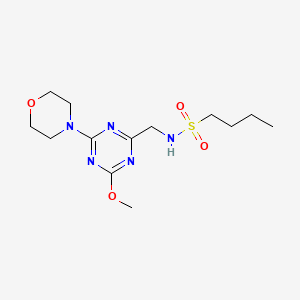![molecular formula C17H15N3OS B2423193 N-{2-[2-(piridin-3-il)-1,3-tiazol-4-il]etil}benzamida CAS No. 863513-27-3](/img/structure/B2423193.png)
N-{2-[2-(piridin-3-il)-1,3-tiazol-4-il]etil}benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound that features a benzamide group linked to a thiazole ring, which is further connected to a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Similar compounds have shown significant biological and therapeutic applications, binding with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in their therapeutic effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown varied medicinal applications due to their attractive biological properties .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide are largely determined by its interactions with various biomolecules. The pyridine and thiazole rings in the structure of this compound can participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can facilitate its binding to enzymes, proteins, and other biomolecules
Cellular Effects
Given the structural features of this compound, it may influence cell function by interacting with various cellular proteins and enzymes
Molecular Mechanism
The molecular mechanism of action of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves the formation of the thiazole ring followed by its attachment to the pyridine and benzamide groups. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form the thiazole ring. This is followed by the coupling of the thiazole intermediate with benzoyl chloride under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to its specific combination of the thiazole and pyridine rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(13-5-2-1-3-6-13)19-10-8-15-12-22-17(20-15)14-7-4-9-18-11-14/h1-7,9,11-12H,8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZDIMQCNHXDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate](/img/structure/B2423113.png)

![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2423119.png)


![2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide](/img/structure/B2423123.png)
![2-[3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2423124.png)
amine hydrochloride](/img/new.no-structure.jpg)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B2423127.png)



